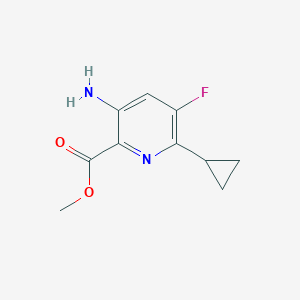

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate

Description

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 3-amino-6-cyclopropyl-5-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C10H11FN2O2/c1-15-10(14)9-7(12)4-6(11)8(13-9)5-2-3-5/h4-5H,2-3,12H2,1H3 |

InChI Key |

OVNSMYRYWPUVGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1N)F)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

Fluorination: Introduction of the fluorine atom at the desired position.

Amination: Introduction of the amino group.

Esterification: Formation of the methyl ester.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the nitro group back to an amino group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted picolinates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate has been investigated for its potential as an inhibitor of specific kinases involved in tumorigenesis. Inhibitors targeting Pim kinases, for instance, are noted for their utility in treating malignancies such as acute myeloid leukemia (AML) and other hematopoietic cancers. These compounds can modulate immune cell expansion in autoimmune diseases and organ transplantation rejection syndromes, highlighting their therapeutic versatility .

2. Mechanism of Action

The compound's mechanism involves the inhibition of serine/threonine kinases, which play critical roles in various signaling pathways associated with cancer progression. By disrupting these pathways, this compound could potentially reduce tumor growth and enhance the efficacy of existing cancer therapies .

Agricultural Applications

1. Herbicidal Activity

Recent studies have indicated that derivatives of this compound exhibit potent herbicidal properties. These compounds demonstrate a broad spectrum of weed control, making them valuable in agricultural settings for managing unwanted vegetation without harming crops .

2. Structure-Activity Relationship

The effectiveness of this compound as a herbicide can be attributed to its structural features, which enhance its interaction with plant biological systems. Research into the structure-activity relationship (SAR) provides insights into optimizing these compounds for better efficacy and selectivity against target weeds .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following analogs share the methyl picolinate backbone but differ in substituents, enabling a systematic comparison:

*Calculated molecular weight based on formula; exact data unavailable in evidence.

Substituent Effects on Properties

Electronic Effects

- Amino group (NH₂): In the target compound, the NH₂ group at position 3 donates electron density, increasing reactivity toward electrophilic agents. This contrasts with the electron-withdrawing Cl and Br in analogs , which reduce electron density.

- Fluorine vs. Trifluoromethyl (CF₃) : The 5-F substituent in the target compound offers moderate electron withdrawal compared to the stronger inductive effect of CF₃ in the bromo analog .

- Cyclopropyl vs. Halogens : The cyclopropyl group introduces steric hindrance without significant electronic effects, whereas Br/Cl enhance electrophilicity at adjacent positions .

Steric and Conformational Impact

- The 6-cyclopropyl group in the target compound imposes greater steric bulk compared to linear substituents like Br or CF₃. This may limit accessibility to certain reaction sites but enhance binding specificity in biological systems.

Physical Properties

- Molecular Weight : The bromo-trifluoromethyl analog has the highest molecular weight (299.04), followed by the chloro-trifluoromethyl compound (239.58) . The target compound’s lower weight (~220.22) suggests improved bioavailability.

- Solubility: Amino groups generally enhance aqueous solubility, while CF₃ and cyclopropyl groups increase lipophilicity. The target compound likely exhibits balanced solubility for drug delivery.

Reactivity and Stability

- Halogen Reactivity : Bromine in facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the cyclopropyl group in the target compound may favor ring-opening reactions under acidic conditions.

- Fluorine Stability : The 5-F substituent enhances metabolic stability compared to labile groups like esters or amides.

Biological Activity

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its unique molecular structure, which includes a fluorine atom and a cyclopropyl group. These structural features are believed to contribute to its biological activity by influencing its interaction with biological targets.

The primary mechanism through which this compound exerts its effects appears to involve modulation of RNA splicing. Research indicates that this compound can lower levels of mutant huntingtin (mHTT) protein, which is implicated in Huntington's disease, by promoting alternative splicing events that lead to the degradation of mHTT transcripts .

1. Neuroprotective Effects

- Huntington’s Disease : The compound has shown promise in reducing mHTT levels in patient-derived embryonic stem cells. It operates through a mechanism that enhances the splicing of HTT pre-mRNA, leading to decreased mHTT accumulation .

- Cell Viability Assays : In assays measuring cell viability, this compound demonstrated a favorable toxicity profile, indicating that it selectively targets mHTT without significantly affecting overall cell health .

2. Anticancer Properties

- Preliminary studies suggest that the compound may also have anticancer activity, potentially through inhibition of specific kinases involved in tumorigenesis. This mechanism could be relevant for developing treatments for cancers associated with aberrant splicing or kinase activity .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

Safety and Toxicology

The safety profile of this compound has been assessed through various assays. The results indicate that while the compound effectively reduces mHTT levels, it also maintains a favorable safety margin compared to other compounds tested in similar contexts . Further investigations into its pharmacokinetics are necessary to fully understand its therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.